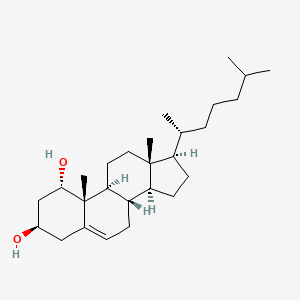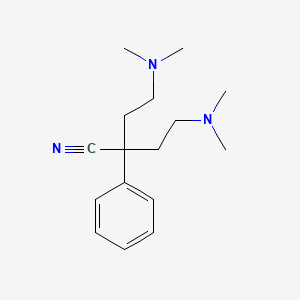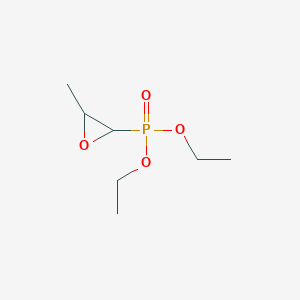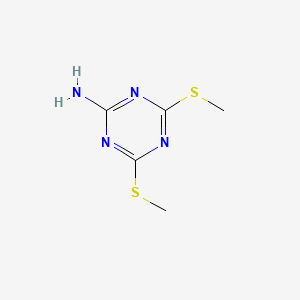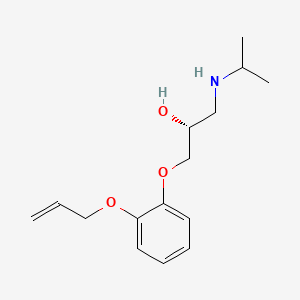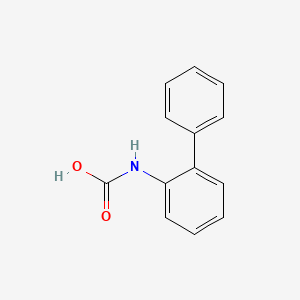
Biphenyl-2-ylcarbamic Acid
Descripción general
Descripción
Biphenyl-2-ylcarbamic Acid is a compound that has been mentioned in various patents and scientific literature . It is often used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound involves preparing an intermediate useful in the synthesis of the compound . The process also includes preparing a crystalline freebase of the ester .
Aplicaciones Científicas De Investigación
1. Enzyme Inhibition and Pharmaceutical Use
Biphenyl-based compounds, including Biphenyl-2-ylcarbamic Acid, have demonstrated significant roles in clinical treatments, particularly in hypertension and inflammatory conditions. Notably, they have been explored for their potential as tyrosinase inhibitors. In a study by Kwong et al. (2017), biphenyl ester derivatives exhibited considerable anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential applications in pharmaceuticals (Kwong et al., 2017).
2. Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism
A study by Steinfeld et al. (2011) highlighted the dual role of a biphenyl-2-yl-carbamic acid derivative as a muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist. This molecule exhibited high affinity for both receptors, suggesting its potential for multivalent therapeutic applications (Steinfeld et al., 2011).
3. Fatty Acid Amide Hydrolase Inhibition
This compound derivatives have been researched for their role in inhibiting Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Vacondio et al. (2011) studied biphenyl-3-yl alkylcarbamates, revealing insights into the structure-property relationships of these inhibitors and their potential for pharmacokinetic optimization (Vacondio et al., 2011).
4. Hepatobiliary Imaging
The compound biphenyl-2-ylcarbamoylmethyliminodiacetic acid (BPIDA), synthesized from this compound, was studied by Motaleb et al. (2012) for its application in hepatobiliary imaging. 99mTc-BPIDA demonstrated high liver uptake and potential as a hepatobiliary imaging agent for evaluating hepatocyte function and biliary duct patency (Motaleb et al., 2012).
Safety and Hazards
The safety data sheet for Biphenyl-2-ylcarbamic Acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
(2-phenylphenyl)carbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOVGVNKXUTCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345789 | |
| Record name | Biphenyl-2-ylcarbamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50443-60-2 | |
| Record name | Biphenyl-2-ylcarbamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



